1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
Description
1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 4-methoxybenzyl group and at the 4-position with a phenylpiperazine moiety. This structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of the phenylpiperazine group.
Properties
Molecular Formula |
C23H31N3O |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H31N3O/c1-27-23-9-7-20(8-10-23)19-24-13-11-22(12-14-24)26-17-15-25(16-18-26)21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3 |
InChI Key |
YUWPDXNBYIARFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine typically involves the reaction of 4-methoxybenzyl chloride with piperazine, followed by further functionalization with phenylpiperazine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of demethoxylated piperazine derivatives.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxybenzyl and phenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences and biological activities of compounds structurally related to 1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine:
Key Comparative Insights
Substitution Patterns and Pharmacological Effects
- 4-Methoxybenzyl vs. 2-Methoxyphenyl : The para-methoxy group in the target compound may improve metabolic stability compared to ortho-substituted analogs, which are prone to demethylation .
- Piperidine vs.
Binding Interactions
- Dopamine D2 Receptor : Compounds with piperidinylmethyl groups (e.g., 1-(2-nitrobenzyl)piperidin-4-yl) show higher D2 affinity due to optimal steric alignment in the orthosteric pocket .
- Antiviral Activity : Piperazine-piperidine hybrids interact with MPXV DNA polymerase residues (Leu631, Arg634) via hydrogen bonding, suggesting the target compound may share this mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
